molecular formula C34H36N2O2 B8246700 (R)-2,2'-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

(R)-2,2'-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8246700
M. Wt: 504.7 g/mol
InChI Key: ISXIGVXHAQOJAW-PDNQGOMLSA-N
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Description

®-2,2’-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the following steps:

    Formation of the Binaphthalene Core: The binaphthalene core is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of Oxazoline Rings: The oxazoline rings are introduced via a cyclization reaction involving amino alcohols and carboxylic acids.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale coupling and cyclization reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as crystallization and chromatography.

    Chiral Resolution: Industrial methods for chiral resolution include the use of chiral chromatography or crystallization with chiral resolving agents.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the oxazoline rings.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is used as a chiral ligand in asymmetric catalysis. It is particularly effective in reactions such as asymmetric hydrogenation, asymmetric Diels-Alder reactions, and asymmetric allylic substitution.

Biology and Medicine

The compound has applications in the synthesis of biologically active molecules. It is used in the preparation of chiral drugs and natural products, where high enantioselectivity is crucial.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to induce high enantioselectivity makes it valuable in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which ®-2,2’-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene exerts its effects involves coordination to metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the preferential formation of one enantiomer over the other. The molecular targets include various metal catalysts, and the pathways involved are those of the catalytic cycles of the respective reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral ligand used in asymmetric synthesis.

    (S)-BINOL: A chiral diol used in asymmetric catalysis.

    ®-TADDOL: A chiral diol used in various asymmetric reactions.

Uniqueness

®-2,2’-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is unique due to its high enantioselectivity and versatility in different types of asymmetric reactions. Its structure allows for effective coordination to metal centers, making it a highly efficient chiral ligand.

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-[1-[2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N2O2/c1-5-21(3)29-19-37-33(35-29)27-17-15-23-11-7-9-13-25(23)31(27)32-26-14-10-8-12-24(26)16-18-28(32)34-36-30(20-38-34)22(4)6-2/h7-18,21-22,29-30H,5-6,19-20H2,1-4H3/t21-,22-,29+,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXIGVXHAQOJAW-PDNQGOMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)[C@@H](C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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